molecular formula C13H26N4O B1422538 2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1184446-20-5

2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B1422538
CAS No.: 1184446-20-5
M. Wt: 254.37 g/mol
InChI Key: FTQIPPUKFGHNPN-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. This compound has been identified as a potent psychostimulant and is known to have a similar effect to that of cocaine and amphetamines. MDPV has become a popular drug of abuse in recent years, and its use has been associated with several adverse effects, including addiction, psychosis, and death. However, MDPV has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

Drug-likeness and Ligand Affinity

The compound is part of studies exploring drug-likeness, structure-activity relationships, and ligand efficiency. For instance, it's been included in studies about histamine H3 receptor ligands, showcasing its potential in binding affinity to human histamine receptors and revealing insights into structural scaffolds and pharmacophore integration for potential H3R ligands (Sadek et al., 2014).

Molecular Structure and Analgesic Properties

The molecular structure of derivatives of the compound has been characterized in the context of analgesic properties. Investigations include the analysis of molecular packing, hydrogen bonds, stacking interactions, and charge distribution, providing insights into the correlation between molecular geometry, electronic parameters, and analgesic action (Karczmarzyk & Malinka, 2008).

Neuroinflammation Imaging

It is involved in the development of PET radiotracers specific for CSF1R, a microglia-specific marker, indicating its role in noninvasive imaging of neuroinflammation, reactive microglia, and disease-associated microglia in vivo. Such applications are pivotal in studying neuropsychiatric disorders and monitoring neuroinflammatory effects of therapies (Horti et al., 2019).

Phosphoric Triamide Synthesis and Analysis

The compound has been synthesized and characterized as part of studies involving new phosphoric triamides. The research delves into molecular structures, quantum chemical calculations, and nuclear quadrupole coupling constants, offering valuable data for molecular analysis and the development of related compounds (Shariatinia et al., 2012).

Anticancer and Antimicrobial Applications

Studies have also synthesized and characterized derivatives involving the compound, assessing antibacterial, antifungal, and anticancer activities. The research includes optical spectroscopic, docking studies, and pharmacokinetic mechanism evaluations, contributing significantly to the understanding of the compound's binding characteristics and its potential in therapeutic applications (Shareef et al., 2016).

Properties

IUPAC Name

2-[4-(methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O/c1-14-12-3-5-16(6-4-12)11-13(18)17-9-7-15(2)8-10-17/h12,14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQIPPUKFGHNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one
Reactant of Route 6
2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one

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